molecular formula C14H24N2O2 B2562597 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one CAS No. 2361640-92-6

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one

Cat. No. B2562597
CAS RN: 2361640-92-6
M. Wt: 252.358
InChI Key: NHEKBHWFCPUENL-UHFFFAOYSA-N
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Description

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one, also known as DMAMCL, is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In

Mechanism Of Action

The mechanism of action of 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells. 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and is often overactive in cancer cells.
Biochemical and Physiological Effects:
1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages And Limitations For Lab Experiments

One advantage of 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one is that it has been shown to exhibit anti-tumor effects in a wide range of cancer cell lines, suggesting that it may have broad-spectrum activity. However, one limitation is that the synthesis method has a relatively low yield, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models and to explore its mechanism of action in more detail. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation and to explore its potential as a treatment for inflammatory diseases. Finally, there is potential for 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one to be used as an anti-viral agent, particularly against the influenza virus. Further studies are needed to determine its efficacy in animal models of influenza and to explore its mechanism of action in more detail.

Synthesis Methods

The synthesis of 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one involves a multi-step process that starts with the reaction of 2-oxo-2-phenylethyl bromide with potassium phthalimide to form the corresponding imide. This is followed by the reaction of the imide with dimethylamine to form the intermediate product, which is then cyclized with formaldehyde to produce 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. Studies have demonstrated that 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one has anti-tumor effects, inhibiting the growth of various cancer cell lines. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one has been shown to have anti-viral effects, inhibiting the replication of the influenza virus.

properties

IUPAC Name

1-[8-[(dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-4-13(17)16-11-14(7-5-6-8-14)18-10-12(16)9-15(2)3/h4,12H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKBHWFCPUENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2(CCCC2)CN1C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one

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